The synthesis of maleimide-N-hydroxysuccinimide (NHS) ester derivatives follows convergent pathways that integrate maleimide ring formation with activated ester coupling. For 4-Maleimidophenylacetic Acid N-Hydroxysuccinimide Ester (CAS 91574-33-3), the primary route involves a two-step sequence [1] [9]. First, 4-maleimidophenylacetic acid is synthesized via Michael addition between maleic anhydride and 4-aminophenylacetic acid, followed by cyclodehydration using acetic anhydride/sodium acetate. The carboxylic acid group is then activated by reacting with N-hydroxysuccinimide in the presence of N,N′-dicyclohexylcarbodiimide (DCC) to form the NHS ester [9]. This yields the heterobifunctional linker with a molecular weight of 328.28 g/mol (C₁₆H₁₂N₂O₆) and a minimum purity of 95% [1].
Alternative pathways include:
Table 1: Synthetic Routes for Key Maleimide-NHS Ester Derivatives
Compound | CAS Number | Key Reagents | Molecular Weight |
---|---|---|---|
4-Maleimidophenylacetic Acid NHS | 91574-33-3 | Maleic anhydride, DCC, NHS | 328.28 g/mol |
6-Maleimidohexanoic Acid NHS (EMCS) | 55750-63-5 | Maleic anhydride, DCC, NHS | 308.29 g/mol |
3-Maleimidobenzoic Acid NHS | 58626-38-3 | m-Aminobenzoic acid, NHS/DCC | 314.25 g/mol |
Maleimidoacetic Acid NHS | 55750-61-3 | Bromoacetic acid, NHS/DCC | 252.18 g/mol |
Esterification efficiency and maleimide stability are critical for reagent performance. Key optimizations include:
Solvent and Catalyst Selection:
Maleimide Ring Stability:
Solubility Optimization:
Table 2: Reaction Optimization Parameters for Maleimide-NHS Esters
Parameter | Alkyl Linkers (e.g., EMCS) | Aryl Linkers (e.g., 3-Maleimidobenzoic Acid) |
---|---|---|
Optimal Solvent | Anhydrous DMF | Anhydrous DMSO (≤20 mg/mL) |
Temperature | 0–25°C | 0–20°C |
Catalyst | DIC/NHS | DCC/NHS |
Storage Conditions | ≤−20°C (desiccated) | ≤−20°C (desiccated, argon atmosphere) |
Structural engineering of maleimide-NHS linkers focuses on spacer length, rigidity, and steric effects to improve cross-linking specificity:
Spacer Length Optimization:
Aromatic vs. Aliphatic Linkers:
Heterobifunctional Design:
Table 3: Impact of Structural Modifications on Cross-Linking Performance
Modification | Compound Example | Thiol-Reactivity | Hydrolytic Stability | Primary Application |
---|---|---|---|---|
Short Alkyl Spacer | Maleimidoacetic Acid NHS | High | Moderate | Peptide-protein conjugates |
C6 Alkyl Spacer | 6-Maleimidohexanoic Acid (EMCS) | Moderate | High | Enzyme immunoconjugates |
Aryl Spacer | 3-Maleimidobenzoic Acid NHS | Low | Low | F-actin stabilization |
PEG Spacer | Maleimide-PEG₅₀₀₀-NHS | Tunable | High | Antibody-drug conjugates |
These strategic modifications enable precise control over bioconjugate architecture, advancing applications in targeted drug delivery and diagnostic assays [2] [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7